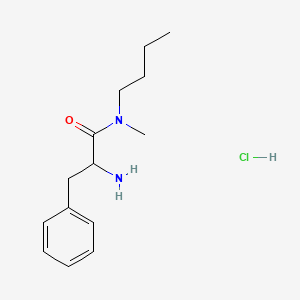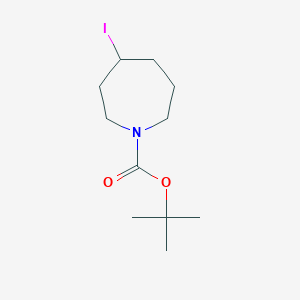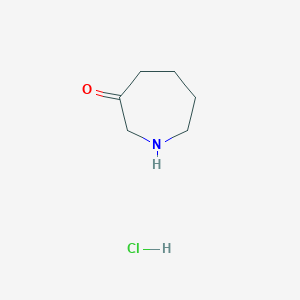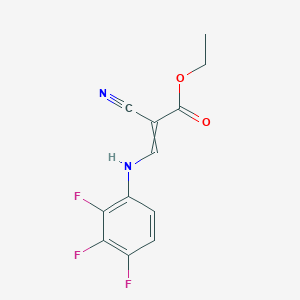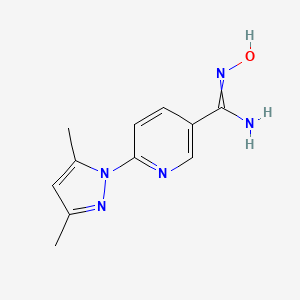
6-(3,5-dimethylpyrazol-1-yl)-N'-hydroxypyridine-3-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to contain a 3,5-dimethylpyrazole moiety . Pyrazoles are a type of organic compound with a five-membered aromatic ring structure, containing two nitrogen atoms and three carbon atoms . The 3,5-dimethylpyrazole variant has two methyl groups attached to the 3rd and 5th carbon atoms .
Synthesis Analysis
While specific synthesis methods for “6-(3,5-dimethylpyrazol-1-yl)-N’-hydroxypyridine-3-carboximidamide” were not found, related compounds such as poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been synthesized by alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF .科学的研究の応用
Synthesis and Structural Analysis :
- Synthesis of derivatives involving 6-amino-2-bromo-4-hydroxynicotinaldehyde has been explored, demonstrating the potential for creating various substituted quaternary salts and their subsequent reduction to dihydro or tetrahydro derivatives (Denisenko et al., 2011).
Therapeutic Applications in Parkinson's Disease :
- Research on 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-pyrimidines as selective adenosine hA2A receptor antagonists for Parkinson's disease treatment has shown promising results, with derivatives exhibiting oral efficacy in animal models (Zhang et al., 2008).
DNA Binding and Cytotoxicity Studies :
- Bis-pyrazoles synthesized from 3,5-dimethyl pyrazole have been characterized and their interaction with DNA investigated. This research included in-vitro cytotoxicity studies against various cancer cell lines, identifying certain compounds as potential lead molecules for cancer treatment (Reddy et al., 2017).
Antiproliferative and Catalytic Activities :
- Copper(ii) complexes with derivatives of 2,6-di(pyrazin-2-yl)pyridine substituted with quinolines have been studied for their antiproliferative and catalytic properties. This research shows potential applications in cancer treatment and catalysis (Choroba et al., 2019).
Ligand Preparation and Metal Complexes :
- Studies on ligands like 4'-(3,5-dimethylpyrazol-1-yl)-2,2': 6',2 -terpyridine have been conducted, leading to the preparation of iron(II), ruthenium(II), and palladium(II) complexes. These have implications for the development of new materials with potential applications in catalysis and other areas (Beves et al., 2008).
Complexes with Scorpionate Ligands :
- Lithium, titanium, and zirconium complexes with novel amidinate scorpionate ligands have been synthesized, indicating potential applications in materials science and catalysis (Otero et al., 2007).
Anticonvulsant Activity :
- Research on 3,5-dimethylpyrazole derivatives has revealed anticonvulsant activities in animal models, suggesting potential therapeutic applications in epilepsy and related disorders (Koçyiğit-Kaymakçıoğlu et al., 2011).
作用機序
Target of Action
Compounds with similar structures, such as those containing the 3,5-dimethylpyrazole moiety, have been reported to exhibit inhibitory activity against protein kinases, particularly the fibroblast growth factor receptor (fgfr) . Protein kinases play a crucial role in cell proliferation, differentiation, migration, metabolism, and apoptosis .
Mode of Action
Based on the inhibitory activity of similar compounds against protein kinases, it can be hypothesized that this compound may interact with its target protein kinases, leading to changes in their activity and subsequently affecting cellular processes .
Biochemical Pathways
Given its potential inhibitory activity against protein kinases, it may impact pathways regulated by these enzymes .
Result of Action
Compounds with similar structures have been associated with cytotoxic activity, suggesting potential anticancer effects .
特性
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N'-hydroxypyridine-3-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-7-5-8(2)16(14-7)10-4-3-9(6-13-10)11(12)15-17/h3-6,17H,1-2H3,(H2,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGWXSZIIUZJIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)C(=NO)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

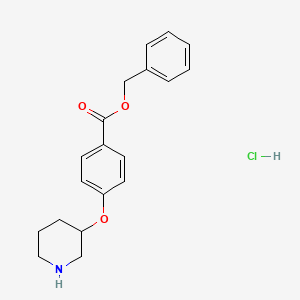

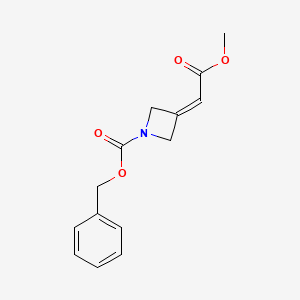
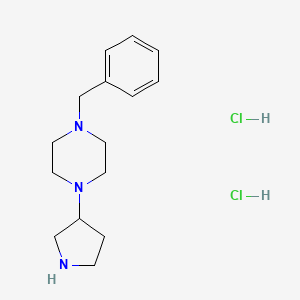
![5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1374875.png)
![(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1374877.png)
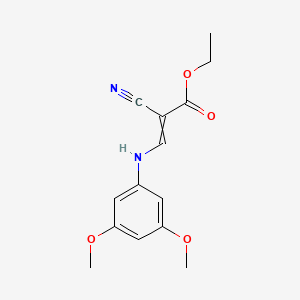
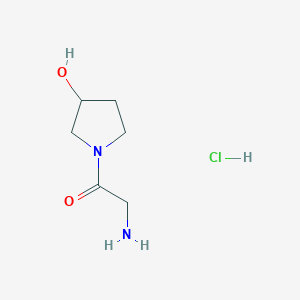
![(4-Benzyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1374881.png)
